molecular formula C9H19N B1530317 2-Methyl-2-(2-methylpropyl)pyrrolidine CAS No. 1438858-90-2

2-Methyl-2-(2-methylpropyl)pyrrolidine

Cat. No. B1530317
CAS RN: 1438858-90-2
M. Wt: 141.25 g/mol
InChI Key: FTGFJWBVQUWQHC-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylpropyl)pyrrolidine is a chemical compound with the CAS Number: 1438858-90-2 . It has a molecular weight of 141.26 . The IUPAC name for this compound is 2-isobutyl-2-methylpyrrolidine . The physical form of this compound is liquid .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(2-methylpropyl)pyrrolidine is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The InChI code for this compound is 1S/C9H19N/c1-8(2)7-9(3)5-4-6-10-9/h8,10H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

2-Methyl-2-(2-methylpropyl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 141.26 .

Scientific Research Applications

Synthesis and Coordination Chemistry

The synthesis and coordination chemistry of ligands similar to 2-Methyl-2-(2-methylpropyl)pyrrolidine are crucial in developing new materials and catalysts. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been utilized as ligands, showcasing their potential in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Organic Synthesis

In organic chemistry, pyrrolidines, including compounds like 2-Methyl-2-(2-methylpropyl)pyrrolidine, are significant due to their biological effects and applications in medicine, dyes, and agrochemicals. Their synthesis, particularly through methods like [3+2] cycloaddition, is vital for developing new chemical entities with potential industrial applications (Żmigrodzka et al., 2022).

Materials Science

Pyrrolidinium cation-based anion exchange membranes (AEMs) are another area of application. The synthesis and characterization of these AEMs, with substitutions to improve alkaline stability, are crucial for energy applications, such as fuel cells (Gu et al., 2014).

Biological Applications

Pyrrolo-C, a fluorescent analog of cytidine, serves as a potential probe for RNA structure and dynamics due to its selective excitation properties. This highlights the utility of pyrrolidine derivatives in biochemical research, offering tools for studying RNA and potentially DNA structures (Tinsley & Walter, 2006).

Catalysis

Catalytic applications of pyrrolidine derivatives also extend to asymmetric synthesis, as demonstrated by the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine in stereoselective Michael addition reactions. This showcases the role of pyrrolidine-based catalysts in creating chiral compounds (Singh et al., 2013).

Safety and Hazards

The safety information for 2-Methyl-2-(2-methylpropyl)pyrrolidine indicates that it is potentially dangerous . The hazard statements include H226, H302, H314, and H335, indicating that it is flammable and can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Pyrrolidine derivatives, including 2-Methyl-2-(2-methylpropyl)pyrrolidine, have been recognized for their promising biological effects and are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, future research and development endeavors could focus on exploring the potential of 2-Methyl-2-(2-methylpropyl)pyrrolidine and other pyrrolidine derivatives in various therapeutic applications .

properties

IUPAC Name

2-methyl-2-(2-methylpropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)7-9(3)5-4-6-10-9/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGFJWBVQUWQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(2-methylpropyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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